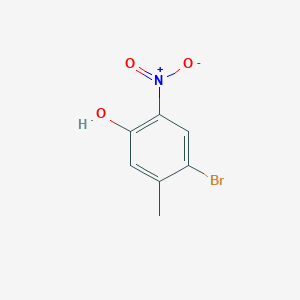

4-Bromo-5-methyl-2-nitrophenol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-5-methyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-4-2-7(10)6(9(11)12)3-5(4)8/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYRLBZBDGVLHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634071 | |

| Record name | 4-Bromo-5-methyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182500-28-3 | |

| Record name | 4-Bromo-5-methyl-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182500-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-methyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-bromo-5-methyl-2-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4-Bromo-5-methyl-2-nitrophenol" synthesis from 5-methyl-2-nitrophenol

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-methyl-2-nitrophenol from 5-methyl-2-nitrophenol

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable compound in various chemical research and development applications. The synthesis involves the electrophilic bromination of 5-methyl-2-nitrophenol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, mechanistic insights, and key data presented in a clear and accessible format.

Physicochemical Properties

A summary of the key physical and chemical properties of the reactant and the product is presented below.

| Property | 5-methyl-2-nitrophenol (Starting Material) | This compound (Product) |

| Molecular Formula | C₇H₇NO₃[1] | C₇H₆BrNO₃[2][3] |

| Molecular Weight | 153.14 g/mol [4] | 232.03 g/mol [2][5] |

| CAS Number | 700-38-9[1] | 182500-28-3[2][3] |

| Appearance | Yellow to green crystals or chunks[1] | Yellow solid[3] |

| Melting Point | 53-56 °C[6] | Not available |

| pKa | Not available | 6.46±0.27 (Predicted)[2] |

| Solubility | Sparingly soluble in water; soluble in ethanol and acetone[1] | Not available |

Reaction Mechanism and Synthesis Pathway

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 5-methyl-2-nitrophenol. The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the methyl (-CH₃) group is a weakly activating ortho-, para-director. The nitro (-NO₂) group is a deactivating meta-director. The directing effects of the activating hydroxyl and methyl groups dominate, favoring substitution at the positions ortho and para to them. In this specific substrate, the position para to the hydroxyl group (position 4) is the most electronically enriched and sterically accessible site for electrophilic attack by bromine.

General Mechanism of Electrophilic Bromination of Phenol

The reaction proceeds via the attack of the electron-rich aromatic ring on the electrophilic bromine atom, leading to the formation of a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product.

Caption: General mechanism of electrophilic bromination of phenol.

Specific Synthesis Pathway

The bromination of 5-methyl-2-nitrophenol with molecular bromine in acetic acid selectively yields this compound.

Caption: Synthesis of this compound.

Experimental Protocol

The following protocol is based on a documented laboratory procedure for the synthesis of this compound.[3]

Materials:

-

5-methyl-2-nitrophenol

-

Bromine (Br₂)

-

Glacial Acetic Acid (CH₃COOH)

-

Ethyl Acetate

-

Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

-

Saturated Brine Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

A solution of bromine (4.04 mL, 78 mmol) in acetic acid (10 mL) is prepared.[3]

-

In a separate reaction vessel, 5-methyl-2-nitrophenol (6.0 g, 39.2 mmol) is dissolved in acetic acid (60 mL).[3]

-

The reaction mixture is cooled to 0 °C in an ice bath.[3]

-

The bromine solution is added dropwise to the stirred solution of 5-methyl-2-nitrophenol over a period of 30 minutes.[3]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.[3]

-

Upon completion of the reaction, the acetic acid is removed by distillation under reduced pressure.[3]

-

The resulting residue is dissolved in ethyl acetate (300 mL).[3]

-

The organic phase is washed sequentially with saturated sodium thiosulfate solution (2 x 50 mL), water (50 mL), and saturated brine (50 mL).[3]

-

The organic layer is then dried over anhydrous sodium sulfate.[3]

-

The desiccant is removed by filtration, and the filtrate is concentrated by rotary evaporation to yield the final product.[3]

Data Presentation

The quantitative data for the synthesis is summarized in the table below.

| Parameter | Value |

| Mass of 5-methyl-2-nitrophenol | 6.0 g (39.2 mmol)[3] |

| Volume of Bromine | 4.04 mL (78 mmol)[3] |

| Volume of Acetic Acid (reactant) | 60 mL[3] |

| Volume of Acetic Acid (bromine solution) | 10 mL[3] |

| Reaction Temperature | 0 °C to Room Temperature[3] |

| Reaction Time | 2.5 hours[3] |

| Product Yield | 9.0 g (99%)[3] |

| Product Form | Yellow solid[3] |

Experimental Workflow

The overall workflow of the experiment, from reaction setup to product isolation, is illustrated below.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

-

5-methyl-2-nitrophenol : May cause skin and eye irritation.[1] It is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Bromine : Highly toxic, corrosive, and a strong oxidizing agent. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE.

-

Acetic Acid : Corrosive and can cause severe skin burns and eye damage. Handle with care in a well-ventilated area.

-

Ethyl Acetate : Flammable liquid and vapor. Keep away from heat and open flames.

It is imperative to consult the Safety Data Sheet (SDS) for each chemical before commencing any experimental work.

Conclusion

The synthesis of this compound from 5-methyl-2-nitrophenol via electrophilic bromination is a high-yielding and straightforward procedure. The reaction's regioselectivity is governed by the directing effects of the substituents on the aromatic ring. The provided protocol, adapted from the literature, offers a reliable method for obtaining the desired product in excellent yield. This guide serves as a valuable resource for chemists requiring a detailed understanding of this specific transformation.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 182500-28-3 [chemicalbook.com]

- 4. 5-Methyl-2-nitrophenol [webbook.nist.gov]

- 5. 4-Bromo-2-methyl-5-nitrophenol | C7H6BrNO3 | CID 19851985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Methyl-2-nitrophenol 97 700-38-9 [sigmaaldrich.com]

physicochemical properties of 4-Bromo-5-methyl-2-nitrophenol

-

A Technical Guide to 4-Bromo-5-methyl-2-nitrophenol

This document provides a detailed overview of the physicochemical properties, synthesis, and analysis of this compound, a substituted phenol derivative relevant to various fields of chemical research and development.

Core Physicochemical Properties

This compound (CAS RN: 182500-28-3) is a yellow solid organic compound.[1] Its core properties are summarized below, providing a quantitative snapshot for researchers. These values are critical for predicting its behavior in chemical reactions, designing experimental conditions, and understanding its toxicological and environmental profile.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₃ | [2] |

| Molecular Weight | 232.033 g/mol | [2] |

| Melting Point | 126 °C | [3] |

| pKa (Predicted) | 6.46 ± 0.27 | [2] |

| Appearance | Yellow Solid | [1] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Topological Polar Surface Area | 66 Ų | [2] |

| Complexity | 182 | [2] |

| Heavy Atom Count | 12 | [2] |

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound involves the bromination of 5-methyl-2-nitrophenol (also known as 6-nitro-m-cresol).[1]

Materials:

-

5-methyl-2-nitrophenol (39.2 mmol, 6.0 g)

-

Bromine (78 mmol, 4.04 mL)

-

Acetic Acid (70 mL total)

-

Ethyl Acetate (300 mL)

-

Saturated Sodium Thiosulfate Solution

-

Saturated Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: A solution of 5-methyl-2-nitrophenol (6.0 g) in acetic acid (60 mL) is prepared in a suitable flask and stirred at 0 °C.[1]

-

Bromination: A solution of bromine (4.04 mL) in acetic acid (10 mL) is added dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.[1]

-

Reaction Progression: After the addition is complete, the mixture is allowed to warm to room temperature and is stirred for an additional 2 hours.[1]

-

Work-up:

-

Purification:

-

Final Product: The process yields this compound as a yellow solid (9.0 g, 99% yield).[1]

Structural Analysis

The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.

Methodology:

-

Nuclear Magnetic Resonance (¹H NMR): The structure of the product is confirmed by ¹H NMR spectroscopy. In a CDCl₃ solvent at 400 MHz, the expected chemical shifts are observed at δ 10.46 (s, 1H, -OH), 8.29 (s, 1H, Ar-H), 7.08 (s, 1H, Ar-H), and 2.46 (s, 3H, -CH₃).[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis is used to confirm the molecular weight and isotopic distribution. The mass spectrum shows the molecular ion peaks [M+] at m/z 232 and 234, which is characteristic of a compound containing a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br).[1]

Visualized Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the synthesis and analysis stages.

Caption: Synthesis workflow for this compound.

Caption: Analytical workflow for structural confirmation.

References

An In-depth Technical Guide to 4-Bromo-5-methyl-2-nitrophenol (CAS: 182500-28-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 4-Bromo-5-methyl-2-nitrophenol, a key chemical intermediate. The information is curated for professionals in the fields of chemical research, organic synthesis, and pharmaceutical development.

Chemical and Physical Properties

This compound is a substituted phenol derivative with the molecular formula C₇H₆BrNO₃.[1] Its chemical structure incorporates a bromine atom, a methyl group, and a nitro group on the phenol ring, making it a versatile building block in organic synthesis. The compound is typically a solid at room temperature.

A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 182500-28-3 | [2] |

| Molecular Formula | C₇H₆BrNO₃ | [1] |

| Molecular Weight | 232.03 g/mol | [1] |

| IUPAC Name | This compound | |

| InChI Key | DNYRLBZBDGVLHF-UHFFFAOYSA-N | |

| Physical Form | Solid | |

| Purity | ≥98% | |

| Storage Temperature | 2-8°C, sealed in dry conditions | |

| Predicted pKa | 6.46 ± 0.27 | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of 5-methyl-2-nitrophenol. A detailed experimental protocol is provided below.

Experimental Protocol: Bromination of 5-methyl-2-nitrophenol

Materials:

-

5-methyl-2-nitrophenol (6.0 g, 39.2 mmol)

-

Bromine (4.04 mL, 78 mmol)

-

Acetic acid (70 mL)

-

Ethyl acetate (300 mL)

-

Saturated sodium thiosulfate solution

-

Water

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 5-methyl-2-nitrophenol (6.0 g, 39.2 mmol) in acetic acid (60 mL) is prepared in a suitable reaction vessel and cooled to 0°C with stirring.[4]

-

A solution of bromine (4.04 mL, 78 mmol) in acetic acid (10 mL) is added dropwise to the stirred solution of 5-methyl-2-nitrophenol over a period of 30 minutes, maintaining the temperature at 0°C.[4]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.[4]

-

The solvent is removed by distillation under reduced pressure.[4]

-

The resulting residue is dissolved in ethyl acetate (300 mL).[4]

-

The organic phase is washed sequentially with saturated sodium thiosulfate solution (2 x 50 mL), water (50 mL), and saturated brine (50 mL).[4]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the filtrate is concentrated by rotary evaporation.[4]

-

The final product, this compound, is obtained as a yellow solid (9.0 g, 99% yield).[4]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of the product in CDCl₃ shows the following characteristic peaks:

-

δ 10.46 (s, 1H): Phenolic hydroxyl proton.[4]

-

δ 8.29 (s, 1H): Aromatic proton.[4]

-

δ 7.08 (s, 1H): Aromatic proton.[4]

-

δ 2.46 (s, 3H): Methyl protons.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum of the product shows molecular ion peaks at m/z 232 and 234, which is consistent with the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in the molecule.[4]

Applications in Research and Development

While specific biological activities or direct applications in drug development for this compound are not extensively documented in publicly available literature, its classification as a "medicine grade" intermediate suggests its potential use as a building block in the synthesis of more complex molecules.[5] The presence of multiple reactive sites—the hydroxyl, nitro, and bromo groups—allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of novel compounds in pharmaceutical and materials science research.

Safety and Handling

This compound is classified as hazardous. The following safety information should be considered when handling this compound.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

-

H410: Very toxic to aquatic life with long-lasting effects.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this chemical.

Logical Relationship of Safety Precautions

References

- 1. 182500-28-3[this compound]- Acmec Biochemical [acmec.com.cn]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 182500-28-3 [chemicalbook.com]

- 5. This compound Cas:182500-28-3 - Grade: Medicine Grade at Best Price in Ningbo | Ningbo Inno Pharmchem Co., Ltd. [tradeindia.com]

Structure Elucidation of 4-Bromo-5-methyl-2-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4-Bromo-5-methyl-2-nitrophenol, a substituted aromatic compound of interest in various chemical and pharmaceutical research domains. This document outlines the key analytical techniques and interpretation of spectroscopic data essential for confirming its molecular structure.

Compound Identification and Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 182500-28-3. Its molecular formula is C₇H₆BrNO₃, with a molecular weight of approximately 232.03 g/mol .[1] The structural formula, presented below, indicates a phenol ring substituted with a bromine atom, a methyl group, and a nitro group.

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The structural confirmation of this compound is achieved through the combined analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The key data are summarized in the tables below.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.46 | Singlet | 1H | Phenolic -OH |

| 8.29 | Singlet | 1H | Aromatic C-H |

| 7.08 | Singlet | 1H | Aromatic C-H |

| 2.46 | Singlet | 3H | Methyl -CH₃ |

| Solvent: CDCl₃, Frequency: 400 MHz |

¹³C NMR Data (Predicted)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C-OH |

| ~140 | C-NO₂ |

| ~135 | Aromatic C-H |

| ~125 | Aromatic C-H |

| ~120 | C-Br |

| ~115 | C-CH₃ |

| ~20 | -CH₃ |

| Note: These are predicted values based on structure-spectra correlations and may vary from experimental data. |

Infrared (IR) Spectroscopy Data (Predicted)

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Broad | O-H stretch (phenolic) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2960 | Medium | Aliphatic C-H stretch (methyl) |

| 1550-1475 | Strong | Asymmetric N-O stretch (nitro group) |

| 1360-1290 | Strong | Symmetric N-O stretch (nitro group) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C ring stretch |

| 1000-1200 | Strong | C-O stretch (phenol) |

| 500-700 | Medium | C-Br stretch |

| Note: Predicted values based on characteristic functional group frequencies. |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 232/234 | ~1:1 | Molecular Ion [M]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 215/217 | Variable | [M-OH]⁺ |

| 186/188 | Variable | [M-NO₂]⁺ |

| 107 | Variable | [M-Br-NO₂]⁺ |

| 77 | Variable | [C₆H₅]⁺ fragment |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typically, 8-16 scans are sufficient.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or ethanol and allowing it to dry completely.

-

-

Background Spectrum:

-

Acquire a background spectrum of the empty ATR unit. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of solid this compound onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the characteristic absorption bands corresponding to the functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

-

Instrument Setup:

-

Set the GC oven temperature program to ensure separation from any impurities. A typical program might start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

-

Set the injector temperature to 250°C and the transfer line to 280°C.

-

Use helium as the carrier gas.

-

For the MS, use electron ionization (EI) at 70 eV.

-

Set the mass analyzer to scan a range of m/z values (e.g., 40-300 amu).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC will separate the components, and the eluting compounds will be introduced into the MS for ionization and analysis.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak [M]⁺, which will appear as a pair of peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Data Interpretation and Structure Confirmation

The combined spectroscopic data provides unambiguous evidence for the structure of this compound.

Caption: Workflow for the structure elucidation of this compound.

-

¹H NMR: The spectrum shows a phenolic proton (10.46 ppm), two aromatic protons (8.29 and 7.08 ppm), and a methyl group (2.46 ppm). The singlet nature of all peaks indicates no adjacent protons, which is consistent with the proposed substitution pattern.

-

¹³C NMR (Predicted): The predicted spectrum would show seven distinct carbon signals, including four in the aromatic region, one attached to the hydroxyl group, one attached to the nitro group, one attached to the bromine, one attached to the methyl group, and the methyl carbon itself.

-

IR Spectroscopy (Predicted): The presence of a broad O-H stretch, aromatic and aliphatic C-H stretches, strong N-O stretches, and a C-Br stretch would confirm the key functional groups.

-

Mass Spectrometry: The molecular ion peaks at m/z 232 and 234 confirm the molecular weight and the presence of one bromine atom. The fragmentation pattern, including the loss of OH, NO₂, and Br, further supports the proposed structure.

This comprehensive analysis of spectroscopic data provides a robust confirmation of the structure of this compound, which is essential for its application in research and development.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Nitro-5-methyl-4-bromophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 2-Nitro-5-methyl-4-bromophenol (CAS No. 182500-28-3). Due to the limited availability of complete experimental spectra in public databases, this document combines reported data with predicted and comparative spectral analysis based on related compounds. This guide is intended to support research, development, and quality control activities involving this compound.

Chemical Identity and Physical Properties

2-Nitro-5-methyl-4-bromophenol, also known as 4-Bromo-5-methyl-2-nitrophenol, is a substituted aromatic compound with the molecular formula C₇H₆BrNO₃.[1] Its chemical structure consists of a phenol ring with a nitro group ortho to the hydroxyl group, a methyl group meta to the hydroxyl group, and a bromine atom para to the hydroxyl group.

Table 1: Physical and Chemical Properties of 2-Nitro-5-methyl-4-bromophenol

| Property | Value | Reference |

| CAS Number | 182500-28-3 | [1] |

| Molecular Formula | C₇H₆BrNO₃ | [1] |

| Molecular Weight | 232.03 g/mol | [1] |

| Melting Point | 126 °C | [1] |

| Boiling Point | 293 °C | [1] |

| Density | 1.755 g/cm³ | [1] |

| Refractive Index | 1.633 | [1] |

| pKa (Predicted) | 6.46 ± 0.27 | [2] |

Spectroscopic Data

This section presents the available and predicted spectroscopic data for 2-Nitro-5-methyl-4-bromophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

A ¹H NMR spectrum for this compound has been reported with the following chemical shifts (δ) in parts per million (ppm) using deuterochloroform (CDCl₃) as the solvent.[1]

Table 2: ¹H NMR Spectroscopic Data for 2-Nitro-5-methyl-4-bromophenol

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |

| 10.46 | s | 1H | -OH | [1] |

| 8.29 | s | 1H | Ar-H | [1] |

| 7.08 | s | 1H | Ar-H | [1] |

| 2.46 | s | 3H | -CH₃ | [1] |

¹³C NMR (Carbon-13 NMR):

Mass Spectrometry (MS)

Mass spectrometry data has been reported, confirming the molecular weight of the compound.[1] The presence of bromine is expected to produce a characteristic M+2 isotopic peak with an intensity ratio of approximately 1:1 due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 3: Mass Spectrometry Data for 2-Nitro-5-methyl-4-bromophenol

| m/z | Interpretation | Reference |

| 232 | [M]⁺ (with ⁷⁹Br) | [1] |

| 234 | [M+2]⁺ (with ⁸¹Br) | [1] |

Infrared (IR) Spectroscopy

Specific experimental FT-IR data for 2-Nitro-5-methyl-4-bromophenol is not publicly available. However, the expected characteristic absorption bands can be predicted based on its functional groups.

UV-Visible (UV-Vis) Spectroscopy

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for reproducing the spectroscopic analysis of 2-Nitro-5-methyl-4-bromophenol.

Synthesis of 2-Nitro-5-methyl-4-bromophenol

The synthesis of this compound can be achieved by the bromination of 5-methyl-2-nitrophenol.[1]

Procedure:

-

Dissolve 5-methyl-2-nitrophenol (39.2 mmol) in acetic acid (60 mL) in a flask and cool the solution to 0 °C.[1]

-

Slowly add a solution of bromine (78 mmol) in acetic acid (10 mL) dropwise to the stirred solution over 30 minutes.[1]

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.[1]

-

Remove the solvent by distillation under reduced pressure.[1]

-

Dissolve the resulting residue in ethyl acetate (300 mL).[1]

-

Wash the organic phase sequentially with saturated sodium thiosulfate solution (2 x 50 mL), water (50 mL), and saturated brine (50 mL).[1]

-

Dry the organic layer with anhydrous sodium sulfate and filter.[1]

-

Concentrate the filtrate by rotary evaporation to obtain the product.[1]

Caption: Synthetic workflow for 2-Nitro-5-methyl-4-bromophenol.

NMR Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.[1]

Sample Preparation:

-

Dissolve a small amount of the sample (typically 5-10 mg) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard proton pulse program.

-

¹³C NMR: Acquire the spectrum using a standard carbon pulse program with proton decoupling.

Mass Spectrometry

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[1]

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Data Acquisition:

-

Inject the sample into the GC, where it is vaporized and separated.

-

The separated components enter the mass spectrometer, are ionized (typically by electron impact), and the mass-to-charge ratio of the fragments is detected.

FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared Spectrometer.

Sample Preparation (KBr Pellet Method):

-

Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

Instrumentation: A UV-Visible Spectrophotometer.

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

Data Acquisition:

-

Fill a quartz cuvette with the sample solution and another with the pure solvent (as a blank).

-

Scan the absorbance of the sample from approximately 200 to 800 nm.

Caption: Workflow for spectroscopic analysis.

References

Solubility Profile of 4-Bromo-5-methyl-2-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-5-methyl-2-nitrophenol in various organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document presents an estimated solubility profile based on the known behavior of structurally analogous compounds, namely brominated and nitrophenols. Furthermore, a detailed experimental protocol for the accurate determination of the solubility of this compound is provided to enable researchers to generate precise data for their specific applications. This guide also includes a representative synthesis pathway and a general metabolic pathway for nitrophenols to provide a broader context for the compound's application in research and development.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly its solubility in organic solvents, is fundamental for its effective use in synthesis, formulation, and biological assays. The solubility profile dictates the choice of solvents for reaction media, purification techniques, and the preparation of stock solutions for screening and analysis. This guide aims to provide a foundational understanding of the expected solubility of this compound and the methodologies to quantify it experimentally.

Estimated Solubility of this compound

Nitrophenols are generally characterized as being very soluble in polar organic solvents such as ethanol, ether, and acetone.[2][3] Similarly, p-nitrophenol is reported to be soluble in ethanol, chloroform, methanol, ethyl acetate, and acetone.[4] Based on these characteristics of related compounds, a qualitative solubility profile for this compound is presented in Table 1.

Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Ethanol, Methanol | Soluble | The hydroxyl group of the solvent can act as both a hydrogen bond donor and acceptor, facilitating the dissolution of the polar phenol.[5] |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Soluble | These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group of the solute.[3] |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule, dominated by the hydroxyl and nitro groups, is likely to limit solubility in non-polar environments. |

| Chlorinated | Dichloromethane, Chloroform | Moderately Soluble | These solvents can dissolve a range of organic compounds with low to medium polarity.[4] |

| Aqueous | Water | Sparingly Soluble | The hydrophobic nature of the brominated and methylated aromatic ring is expected to limit aqueous solubility, although the polar functional groups may contribute to slight solubility.[5] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain precise quantitative solubility data for this compound, the isothermal shake-flask method is a widely accepted and reliable technique. The following protocol provides a detailed methodology.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that the dissolution equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the shaker bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Quantitatively dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

-

Data Calculation:

-

Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L, using the measured concentration and the dilution factor.

-

Synthesis and Metabolic Pathways

To provide a broader context for the utility of this compound, this section includes a representative synthesis pathway and a general metabolic pathway for nitrophenols.

4.1. Synthesis of this compound

A general procedure for the synthesis of this compound involves the bromination of 5-methyl-2-nitrophenol.[6]

Caption: Synthesis of this compound.

4.2. General Metabolic Pathway of Nitrophenols

While the specific metabolic pathway for this compound has not been detailed in the literature, the metabolism of nitrophenols, such as 2-nitrophenol and 4-nitrophenol, has been studied.[7] The primary metabolic routes involve Phase I (oxidation and reduction) and Phase II (conjugation) reactions.[7]

Caption: General metabolic pathway of nitrophenols.

Conclusion

While direct quantitative solubility data for this compound remains to be experimentally determined and published, this technical guide provides a robust framework for researchers and drug development professionals. The estimated solubility profile, based on the behavior of analogous compounds, suggests good solubility in polar organic solvents and limited solubility in water. For applications requiring precise solubility values, the detailed shake-flask method offers a reliable and standardized protocol. The inclusion of synthesis and metabolic pathway diagrams provides a broader chemical and biological context for this compound. The generation of accurate solubility data is a critical step in advancing the research and application of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Theoretical Properties of Substituted Nitrophenols

Introduction

Substituted nitrophenols are a class of organic compounds characterized by a phenol ring substituted with one or more nitro groups (-NO₂) and potentially other functional groups. These molecules are of significant interest across various scientific disciplines, from environmental science, due to their role as pollutants and their photochemical implications, to medicinal chemistry, where the nitro group can act as a crucial pharmacophore or a toxicophore.[1][2][3][4] Their chemical behavior is governed by the interplay of electronic effects, which profoundly influences their acidity, spectral characteristics, and reactivity.

This technical guide provides a comprehensive overview of the core theoretical properties of substituted nitrophenols. It details their electronic structure, acidity, and spectroscopic signatures, supported by quantitative data. Furthermore, it outlines detailed experimental protocols for their synthesis and analysis and explores their biological activities through the lens of computational studies and Quantitative Structure-Activity Relationships (QSAR).

Core Theoretical Properties

Electronic Effects and Acidity (pKa)

The acidity of phenols is significantly enhanced by the presence of electron-withdrawing groups (EWGs) on the aromatic ring. The nitro group is a potent EWG, operating through two primary mechanisms: the inductive effect (-I) and the resonance effect (-M or -R).[5][6]

-

Inductive Effect (-I): The electronegative nitro group pulls electron density away from the benzene ring through the sigma bond network. This effect is distance-dependent, being strongest at the ortho position and weakening at the meta and para positions.[7]

-

Resonance Effect (-M): When positioned ortho or para to the hydroxyl group, the nitro group can delocalize the negative charge of the corresponding phenoxide ion through the π-system. This delocalization provides substantial stabilization to the conjugate base, thereby increasing the acidity of the parent phenol.[8][9][10] This effect is not operative from the meta position.[7]

Consequently, ortho- and para-nitrophenols are significantly more acidic than phenol itself, while m-nitrophenol shows a less pronounced increase in acidity, attributable only to the inductive effect.[6][11] The presence of multiple nitro groups, especially at ortho and para positions, further increases acidity, as seen in 2,4-dinitrophenol and the highly acidic 2,4,6-trinitrophenol (picric acid).[9][11]

A special consideration for o-nitrophenol is the presence of intramolecular hydrogen bonding between the hydroxyl proton and the adjacent nitro group. This interaction makes the proton slightly more difficult to remove compared to the para isomer, which is why p-nitrophenol is slightly more acidic than o-nitrophenol despite the closer proximity of the nitro group in the latter.[6][7]

Spectroscopic Properties

The study of substituted nitrophenols relies heavily on spectroscopic techniques, particularly UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

UV-Visible Spectroscopy: Nitrophenols exhibit characteristic absorption peaks in the UV-to-blue region of the spectrum.[1] The absorption spectra are highly sensitive to pH. Upon deprotonation to the phenolate anion, a significant redshift (bathochromic shift) is observed.[12] This phenomenon is due to the increased delocalization of the negative charge in the phenolate, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This pH-dependent shift is the basis for the spectrophotometric determination of their pKa values.[13]

-

NMR Spectroscopy: ¹H NMR spectroscopy is invaluable for distinguishing between isomers. For example, p-nitrophenol, due to its symmetry, displays a characteristic spectrum with two doublets in the aromatic region. In contrast, o-nitrophenol lacks this symmetry, resulting in a more complex spectrum with multiple peaks for the four distinct aromatic protons.[14] The chemical shifts are influenced by the electronic environment, with protons closer to the electron-withdrawing nitro group typically shifted downfield.

Biological Activity and QSAR

Nitroaromatic compounds, including substituted nitrophenols, exhibit a wide spectrum of biological activities.[3][4] They are used in the synthesis of pharmaceuticals, dyes, and explosives.[15] Many are recognized for their antibacterial, antifungal, and herbicidal properties.[16][17] However, this reactivity also often translates to toxicity, making them environmental pollutants of concern.[18][19] The nitro group can be bioreduced to form reactive intermediates that can cause cellular damage.[3]

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of these compounds with their biological activity or toxicity.[15][20] By modeling parameters such as lipophilicity (logP), electronic properties (e.g., HOMO/LUMO energies), and molecular shape, QSAR can predict the toxicity of new or untested nitrophenols, reducing the need for extensive animal testing.[15]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of substituted nitrophenols.

Table 1: Acidity of Substituted Nitrophenols at 25 °C

| Compound | Substituents | pKa |

| Phenol | - | 10.0[11] |

| 2-Nitrophenol (o-nitrophenol) | 2-NO₂ | 7.2[21] |

| 3-Nitrophenol (m-nitrophenol) | 3-NO₂ | 8.4[21] |

| 4-Nitrophenol (p-nitrophenol) | 4-NO₂ | 7.15[22] |

| 2,4-Dinitrophenol | 2,4-(NO₂)₂ | 4.5[11] |

| 2,6-Dinitrophenol | 2,6-(NO₂)₂ | 3.71 |

| 2-Chloro-4,6-dinitrophenol | 2-Cl, 4,6-(NO₂)₂ | 2.10[13] |

| 2,6-Dichloro-4-nitrophenol | 2,6-Cl₂, 4-NO₂ | 3.55[13] |

| 2,6-Dibromo-4-nitrophenol | 2,6-Br₂, 4-NO₂ | 3.39[13] |

| 2,4,6-Trinitrophenol (Picric Acid) | 2,4,6-(NO₂)₃ | 0.5[11] |

Table 2: UV-Visible Spectral Data for Nitrophenol Isomers

| Compound | Form | Solvent | λmax (nm) |

| 2-Nitrophenol | Protonated | Water | 279, 351[1] |

| 3-Nitrophenol | Protonated | Water | ~275, ~330 |

| 4-Nitrophenol | Protonated | Water | 317[23] |

| 2-Nitrophenolate | Deprotonated | Water | ~415 |

| 3-Nitrophenolate | Deprotonated | Water | ~390 |

| 4-Nitrophenolate | Deprotonated | Water | 400[23] |

Experimental Protocols

General Synthesis of o- and p-Nitrophenol via Nitration of Phenol

This protocol describes a general method for the nitration of phenol using dilute nitric acid.

-

Dissolution: Dissolve phenol in a suitable solvent such as glacial acetic acid or water at a low temperature (0-5 °C) in an ice bath.

-

Nitration: Slowly add dilute nitric acid (e.g., 20-30%) dropwise to the phenol solution while maintaining the low temperature and stirring continuously.[24][25]

-

Reaction: Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at the controlled temperature. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[25]

-

Quenching: Pour the reaction mixture into a larger volume of ice-cold water to precipitate the product mixture.

-

Separation of Isomers: The resulting mixture of ortho- and para-nitrophenols can be separated. Steam distillation is a common method, as o-nitrophenol is steam volatile due to its intramolecular hydrogen bonding, while p-nitrophenol is not.[24]

-

Purification: The separated isomers can be further purified by recrystallization from a suitable solvent (e.g., aqueous ethanol or benzene-cyclohexane).[13]

Spectrophotometric Determination of pKa

This protocol outlines the determination of a nitrophenol's pKa using UV-Visible spectrophotometry.[13][26]

-

Stock Solution Preparation: Prepare a concentrated stock solution of the substituted nitrophenol in a solvent like methanol or ethanol.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values that span the expected pKa of the compound (typically pH 2-10). Succinate or phosphate buffers are commonly used.[13]

-

Sample Preparation: For each pH value, prepare a sample by adding a small, constant aliquot of the nitrophenol stock solution to a fixed volume of the buffer solution in a cuvette. This ensures the total concentration of the nitrophenol is the same across all samples.

-

Spectrophotometer Blanking: Use a cuvette containing only the respective buffer solution to blank the spectrophotometer at each pH.

-

Absorbance Measurement: Measure the absorbance of each sample at the wavelength of maximum absorbance (λmax) for the phenolate (basic) form. This wavelength is identified by measuring the spectrum in a highly alkaline solution (e.g., pH > pKa + 2).

-

Data Analysis: Plot the measured absorbance versus pH. The resulting data will form a sigmoidal curve.

-

pKa Calculation: The pKa is the pH at which the absorbance is exactly halfway between the minimum absorbance (fully protonated form) and the maximum absorbance (fully deprotonated form). The data can be fitted to the Henderson-Hasselbalch equation or a sigmoidal curve-fitting function to determine the precise pKa value.[26]

Conclusion

The theoretical properties of substituted nitrophenols are a direct consequence of their rich electronic structure. The powerful electron-withdrawing nature of the nitro group, mediated by inductive and resonance effects, governs the acidity, spectroscopic behavior, and reactivity of these compounds. Understanding these fundamental principles is critical for professionals in drug development, who may leverage these properties to design novel therapeutics, and for scientists in environmental and materials research, who study their impact and potential applications. The methodologies and data presented in this guide serve as a foundational resource for the continued investigation and utilization of this important class of molecules.

References

- 1. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. quora.com [quora.com]

- 6. quora.com [quora.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. firsthope.co.in [firsthope.co.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scribd.com [scribd.com]

- 11. chem.ualberta.ca [chem.ualberta.ca]

- 12. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]

- 13. Dissociation Constants of Some Substituted Nitrophenols in Aqueous Solution at 25 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 14. quora.com [quora.com]

- 15. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. chem.ucla.edu [chem.ucla.edu]

- 22. The \mathrm{p} K_{\mathrm{a}} values for phenol, o-nitrophenol, m-nitroph.. [askfilo.com]

- 23. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 24. quora.com [quora.com]

- 25. paspk.org [paspk.org]

- 26. chemistry.beloit.edu [chemistry.beloit.edu]

An In-depth Technical Guide to Electrophilic Substitution Patterns in Cresols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution patterns in ortho-, meta-, and para-cresols. Cresols, or methylphenols, are important aromatic compounds widely used as intermediates in the synthesis of pharmaceuticals, antioxidants, and other fine chemicals. Understanding their reactivity and regioselectivity in electrophilic aromatic substitution reactions is crucial for the efficient design of synthetic routes and the development of novel molecules.

This document details the directing effects of the hydroxyl and methyl groups, analyzes the outcomes of major electrophilic substitution reactions—nitration, halogenation, sulfonation, and Friedel-Crafts reactions—and provides detailed experimental protocols for key transformations. Quantitative data on isomer distribution and reaction yields are summarized in structured tables for clear comparison. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide a clear visual representation of the concepts discussed.

Core Principles: Directing Effects in Cresols

The regioselectivity of electrophilic substitution on the cresol ring is governed by the interplay of the activating and directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups. Both are activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene.[1][2] They are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves.[1][2]

The hydroxyl group is a strongly activating ortho, para-director due to the resonance effect, where the lone pairs on the oxygen atom delocalize into the aromatic ring, increasing electron density at the ortho and para positions.[3] The methyl group is a weakly activating ortho, para-director primarily through an inductive effect, donating electron density to the ring.[3]

The relative positions of these two groups in the three cresol isomers lead to distinct reactivity and substitution patterns:

-

o-Cresol (2-methylphenol): The -OH and -CH₃ groups are adjacent. Electrophilic attack is directed to positions 4 and 6, which are para and ortho to the powerful -OH group, respectively. The position para to the -OH group (position 4) is also meta to the -CH₃ group, while the position ortho to the -OH group (position 6) is also ortho to the -CH₃ group.

-

m-Cresol (3-methylphenol): The directing effects of the -OH and -CH₃ groups are synergistic. The positions ortho and para to the -OH group (positions 2, 4, and 6) are all activated. Specifically, positions 2 and 6 are ortho to the -OH group and ortho and para to the -CH₃ group, respectively. Position 4 is para to the -OH group and ortho to the -CH₃ group. This reinforcement of activating effects makes m-cresol the most reactive of the three isomers towards electrophilic substitution.[4][5]

-

p-Cresol (4-methylphenol): The -OH and -CH₃ groups are para to each other. The positions ortho to the strongly directing -OH group (positions 2 and 6) are also meta to the -CH₃ group.

The following diagram illustrates the directing effects of the hydroxyl and methyl groups on the cresol ring.

Nitration of Cresols

Nitration is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. The reaction with cresols is highly exothermic and can lead to oxidation and the formation of tarry byproducts if not carefully controlled.[5][6] Low temperatures are crucial for achieving good yields of the desired mononitrated products.[6]

Quantitative Data for Nitration

The following table summarizes the isomer distribution for the mononitration of o-, m-, and p-cresol under various conditions.

| Cresol Isomer | Reaction Conditions | 2-Nitro Isomer (%) | 4-Nitro Isomer (%) | 6-Nitro Isomer (%) | Other Products (%) | Total Yield (%) | Reference |

| o-Cresol | HNO₃ in 50-83% H₂SO₄ | - | Varies | Varies | - | - | [3] |

| m-Cresol | Mixed acid, -5 to 0 °C | ~1.9 | ~86.5 | ~6.6 | Dinitro isomers (~12%) | ~50 | [4] |

| m-Cresol | Nitration of tri-m-tolyl phosphate | 76.7 | 3.7 | 7.6 | - | 89.6 | [4] |

| p-Cresol | HNO₃ in 68-72% H₂SO₄ | Major product | - | - | ipso-substitution product | - | [3] |

Note: The nitration of o-cresol gives a mixture of 2-methyl-4-nitrophenol and 2-methyl-6-nitrophenol. The ratio of these isomers varies with the concentration of sulfuric acid.[3] For p-cresol, nitration can also lead to ipso substitution at the methyl-bearing carbon, followed by rearrangement to form 4-methyl-2-nitrophenol.[3]

Experimental Protocol: Nitration of m-Cresol

This protocol is adapted from a general procedure for the direct nitration of m-cresol.[6]

Materials:

-

m-Cresol

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Glacial acetic acid (optional solvent)

-

Ice-salt bath

-

Three-neck round-bottom flask with mechanical stirrer, thermometer, and dropping funnel

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid (1.0-1.1 molar equivalents) to concentrated sulfuric acid with vigorous stirring. Maintain the temperature below 5 °C.

-

Reaction Setup: In a separate three-neck flask, dissolve m-cresol (1.0 molar equivalent) in a suitable solvent like glacial acetic acid or use it neat. Cool the flask to -5 °C in an ice-salt bath.

-

Nitration: Slowly add the cold nitrating mixture dropwise to the stirred m-cresol solution. The internal temperature must be maintained between -5 °C and 0 °C. The rate of addition should be controlled to prevent a rapid temperature increase or the evolution of brown NO₂ fumes.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 0 °C for an additional 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, pour the reaction mixture onto crushed ice. The product may precipitate and can be collected by filtration. Alternatively, the product can be extracted with a suitable organic solvent.

-

Purification: The crude product, a mixture of nitro-isomers, can be purified and the isomers separated by column chromatography or fractional crystallization.

Side Reactions: The primary side reactions in the nitration of cresols are over-nitration to form dinitro and trinitro compounds, and oxidation of the cresol ring, which leads to the formation of tarry substances.[6][7] These can be minimized by maintaining low reaction temperatures and using a protecting group for the hydroxyl function.[6]

Halogenation of Cresols

Halogenation of cresols, typically bromination or chlorination, is a rapid reaction due to the highly activated nature of the cresol ring. These reactions often do not require a Lewis acid catalyst and can proceed to di- and tri-substituted products if the reaction conditions are not carefully controlled.

Quantitative Data for Halogenation

The following table presents data on the product distribution for the bromination of cresols.

| Cresol Isomer | Reaction Conditions | 2-Bromo Isomer (%) | 4-Bromo Isomer (%) | 6-Bromo Isomer (%) | Dibromo Isomer (%) | Reference |

| o-Cresol | Br₂-Cl₂ in CCl₄ at 0 °C | - | 61 | 28 | - | [8] |

| m-Cresol | Br₂-Cl₂ in CCl₄ at 23-27 °C | Minor | Major | Minor | Present | [8] |

| p-Cresol | Br₂ in CHCl₃ | Major | - | - | - | [9] |

Note: For m-cresol, the 4-bromo and 6-bromo isomers are the major products, with the 2-bromo isomer being a minor product.

Experimental Protocol: Bromination of p-Cresol

The following is a general procedure for the bromination of p-cresol.

Materials:

-

p-Cresol

-

Bromine

-

Carbon tetrachloride (or another suitable solvent like chloroform or acetic acid)

-

Sodium thiosulfate solution

-

Round-bottom flask with a dropping funnel and magnetic stirrer

Procedure:

-

Reaction Setup: Dissolve p-cresol in carbon tetrachloride in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. Cool the flask in an ice bath.

-

Bromination: Prepare a solution of bromine in carbon tetrachloride and add it dropwise to the stirred p-cresol solution. The bromine color should disappear as it reacts. The addition should be slow to control the reaction and prevent the formation of polybrominated products.

-

Reaction Completion: After the addition is complete, allow the reaction to stir for a short period at room temperature. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted bromine. Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield 2-bromo-4-methylphenol.

Sulfonation of Cresols

Sulfonation of cresols is a reversible reaction that can be controlled by temperature to favor different isomers. At lower temperatures (kinetic control), the ortho and para isomers are favored, while at higher temperatures (thermodynamic control), the more stable meta isomer can be formed. The industrial production of cresols often involves the sulfonation of toluene followed by alkali fusion.[1]

Quantitative Data for Sulfonation

The isomer distribution in the sulfonation of toluene, a precursor to cresols, provides insight into the regioselectivity of the sulfonation reaction.

| Starting Material | Reaction Conditions | o-Isomer (%) | m-Isomer (%) | p-Isomer (%) | Reference |

| Toluene | Conc. H₂SO₄, 120-130 °C | 6-12 | 6-12 | 80-85 | [1] |

| Toluene | Thermodynamic control | ~5 | ~56 | ~39 | [1] |

Experimental Protocol: Sulfonation of p-Cresol

This protocol describes a general method for the sulfonation of a phenol, which can be adapted for p-cresol.

Materials:

-

p-Cresol

-

Concentrated sulfuric acid (98%)

-

Round-bottom flask with a heating mantle and magnetic stirrer

Procedure:

-

Reaction Setup: Place p-cresol in a round-bottom flask.

-

Sulfonation: Slowly add concentrated sulfuric acid to the p-cresol with stirring. The reaction is exothermic and the temperature should be monitored.

-

Reaction Conditions: For kinetic control (favoring the ortho product), the reaction is typically carried out at a lower temperature (e.g., room temperature). For thermodynamic control, the mixture is heated to a higher temperature (e.g., 100 °C) for a longer period.

-

Work-up: After the reaction is complete, the mixture is cooled and poured onto ice. The sulfonic acid product may precipitate or can be isolated as a salt by neutralization with a base.

-

Purification: The product can be purified by recrystallization.

Friedel-Crafts Reactions of Cresols

Friedel-Crafts reactions, including alkylation and acylation, are important for forming carbon-carbon bonds on the aromatic ring. For phenols and cresols, the hydroxyl group can coordinate with the Lewis acid catalyst, which can complicate the reaction.[10][11] However, under appropriate conditions, successful Friedel-Crafts reactions can be achieved.

Quantitative Data for Friedel-Crafts Acylation

Quantitative data for the Friedel-Crafts acylation of cresols is less commonly reported in a systematic manner. The reaction is often directed to the position para to the hydroxyl group.

| Cresol Isomer | Acylating Agent | Catalyst | Major Product | Reference |

| m-Cresol | Acetic acid | H-ZSM-5 | 2-hydroxy-4-methylacetophenone | [12] |

| o-Cresol | Chloroacetonitrile | BCl₃, AlCl₃ | Acylated phenol | [13] |

Experimental Protocol: Friedel-Crafts Acylation of m-Cresol

This protocol is a general procedure for the Friedel-Crafts acylation of an activated aromatic compound and can be adapted for m-cresol.

Materials:

-

m-Cresol

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) as solvent

-

Three-neck round-bottom flask with a dropping funnel, condenser, and nitrogen inlet

Procedure:

-

Reaction Setup: In a dry three-neck flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous DCM. Cool the mixture in an ice bath.

-

Formation of Acylium Ion: Slowly add acetyl chloride to the stirred suspension.

-

Acylation: Add a solution of m-cresol in anhydrous DCM dropwise to the reaction mixture.

-

Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

-

Work-up: Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Side Reactions: A common side reaction in the Friedel-Crafts acylation of phenols is O-acylation to form an ester. This can sometimes be the major product, which can then undergo a Fries rearrangement to the C-acylated product under the reaction conditions.[10][11]

The following diagram illustrates a general workflow for an electrophilic aromatic substitution experiment.

Conclusion

The electrophilic substitution patterns in cresols are a predictable yet nuanced area of organic chemistry. The strong activating and ortho, para-directing hydroxyl group is the primary determinant of regioselectivity, with the methyl group providing a secondary level of influence. m-Cresol stands out as the most reactive isomer due to the synergistic directing effects of its substituents. Careful control of reaction conditions, particularly temperature, is essential to achieve high yields of desired mon-substituted products and to minimize side reactions such as poly-substitution and oxidation. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals working with these versatile building blocks.

References

- 1. chemcess.com [chemcess.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. academic.oup.com [academic.oup.com]

- 5. US3917719A - Process for the preparation of 4-nitro-m-cresol - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. US3449443A - Method for selectively brominating phenols - Google Patents [patents.google.com]

- 9. Regioselective Synthesis of Brominated Phenols - ChemistryViews [chemistryviews.org]

- 10. echemi.com [echemi.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. researchgate.net [researchgate.net]

- 13. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

The Reactivity of Brominated Nitrophenols: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Brominated nitrophenols are a class of aromatic compounds characterized by the presence of one or more bromine atoms, a nitro group, and a hydroxyl group attached to a benzene ring. This unique combination of functional groups imparts a versatile reactivity profile, making them valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.[1][2] The strategic placement of these substituents allows for a wide range of chemical transformations, including cross-coupling reactions at the bromine site and reduction of the nitro group to an amine, opening pathways to diverse molecular scaffolds.[1] This technical guide provides an in-depth overview of the synthesis, reactivity, and applications of brominated nitrophenols, with a focus on experimental protocols and quantitative data relevant to researchers in the field.

Core Reactivity and Synthetic Strategies

The reactivity of brominated nitrophenols is governed by the interplay of the electronic effects of the hydroxyl, nitro, and bromine substituents on the aromatic ring. The hydroxyl group is a strongly activating, ortho-, para-directing group, which increases the electron density of the ring and facilitates electrophilic aromatic substitution.[3][4] Conversely, the nitro group is a deactivating, meta-directing group. This dynamic dictates the regioselectivity of further substitutions.

The primary synthetic routes to brominated nitrophenols involve two main strategies:

-

Nitration of Bromophenols: This is a common method where a bromophenol is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.[5] The position of nitration is directed by the existing hydroxyl and bromine substituents.

-

Bromination of Nitrophenols: In this approach, a nitrophenol is subjected to bromination. The hydroxyl group's activating effect generally directs the incoming bromine to the ortho and para positions.[6] The choice of solvent can influence the product distribution; polar solvents can enhance the rate of polysubstitution.[7]

The selection of the synthetic route often depends on the availability of starting materials and the desired substitution pattern of the final product.[8]

Quantitative Reactivity Data

The reactivity of nitrophenols in bromination reactions has been quantified under various conditions. This data is crucial for optimizing reaction parameters and understanding the influence of substituent positioning.

| Compound | Reaction Conditions | Specific Reaction Rate (M⁻¹s⁻¹) | Reference |

| o-Nitrophenol | Aqueous solution, pH 7, 26.0 °C | 7294 | [9] |

| m-Nitrophenol | Aqueous solution, pH 7, 26.0 °C | 6147 | [9] |

| p-Nitrophenol | Aqueous solution, pH 7, 26.0 °C | 9286 | [9] |

For the bromination of p-nitrophenol in acetic acid, a more complex rate expression has been proposed, indicating variable orders in both bromine and the nitrophenol depending on their concentrations:[10][11]

Rate = k[ArH][Br₂] + k′[ArH][Br₂]² + k″[ArH]²[Br₂]

This suggests a mechanism where the electrophile in the rate-determining step can be a bromine molecule, a substrate molecule, or solvent molecules, depending on the reaction conditions.[10]

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis and characterization of brominated nitrophenols. Below are generalized protocols based on reported methods.

General Synthesis of a Brominated Nitrophenol via Nitration of a Bromophenol[5]

Materials:

-

Substituted bromophenol (e.g., 4-bromophenol)

-

Nitrating agent (e.g., mixture of nitric acid and sulfuric acid)

-

Solvent (e.g., dichloroethane)

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Separatory funnel

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the substituted bromophenol in the chosen solvent in a round-bottom flask and cool the mixture in an ice bath.

-

Slowly add the nitrating agent dropwise to the stirred solution while maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a specified time. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture over ice water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry it over an anhydrous salt like sodium sulfate.[5]

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Synthesis of 2,6-dibromo-4-nitrophenol via Bromination of p-Nitrophenol[12]

Materials:

-

p-Nitrophenol

-

Bromine

-

Glacial acetic acid

-

5-L round-bottomed flask with mechanical stirrer, dropping funnel, and gas trap

Procedure:

-

Dissolve 278 g (2 moles) of p-nitrophenol in 830 cc of glacial acetic acid in the flask.

-

Dropwise, add a solution of 750 g (4.7 moles) of bromine in 700 cc of glacial acetic acid over three hours with stirring at room temperature.

-

After the addition, stir the mixture for 30 minutes.

-

Warm the mixture on a steam bath (internal temperature ~85°C) for one hour to remove excess bromine.

-

Pass a stream of air through the reaction mixture to remove the last traces of bromine.

-

Treat the mixture with 1.1 L of cold water and stir until cool. Let it stand overnight in an ice chest.

-

Collect the pale yellow crystalline product on a Büchner funnel.

-

Wash the product with 500 cc of 50% aqueous acetic acid and then thoroughly with water.

-

Dry the product in an oven at 40–60°C or in a vacuum desiccator over sodium hydroxide.

Spectroscopic Characterization[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-